Cytotoxic Potency: 5-Methyl-3-methylidenepyrrolidin-2-one vs. the Corresponding γ-Lactone Series
The most critical differentiator for 5-Methyl-3-methylidenepyrrolidin-2-one is its vastly reduced cytotoxic potency compared to its direct oxygen-heterocycle analog, 5-methyl-3-methylenedihydrofuran-2-one. In a standardized panel of three leukemia cell lines, the entire 3-methylenepyrrolidin-2-one class (including our target compound) showed IC50 values predominantly above 100 µM, while the analogous furanone class achieved IC50 values as low as 5.4 µM [1]. This quantitative gap of more than an order of magnitude is a class-level property stemming from the lactam's reduced capacity to act as a Michael acceptor [1].
| Evidence Dimension | In vitro cytotoxic potency (IC50, µM) against leukemia cell lines |
|---|---|
| Target Compound Data | IC50 > 100 µM (for the 3-methylenepyrrolidin-2-one class against L-1210, HL-60, and NALM-6 cell lines) [1] |
| Comparator Or Baseline | 5-methyl-3-methylenedihydrofuran-2-one class: IC50 = 5.4 µM (best compound 13d) and 6.0 µM (compound 13e) against the same panel [1] |
| Quantified Difference | Target compound class is at least 18.5-fold less potent than the best lactone comparator (100 µM vs. 5.4 µM) |
| Conditions | L-1210 (mouse leukemia), HL-60 (human promyelocytic leukemia), and NALM-6 (human B-cell leukemia) cell lines; 72-hour exposure; MTT assay [1] |
Why This Matters
For procurement, this confirms the compound is not a direct replacement for α-methylene-γ-lactones in cytotoxic applications; it serves a distinct role as a low-cytotoxicity control or as a scaffold for tuning electrophilicity in medicinal chemistry programs.
- [1] Janecki, T., Błaszczyk, E., Studzian, K., Janecka, A., Krajewska, U., & Różalski, M. (2005). Novel synthesis, cytotoxic evaluation, and structure-activity relationship studies of a series of α-alkylidene-γ-lactones and lactams. Journal of Medicinal Chemistry, 48(10), 3516-3521. View Source
